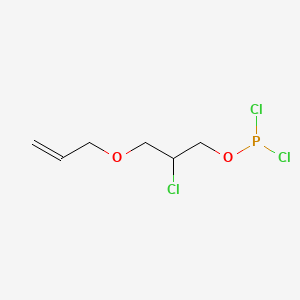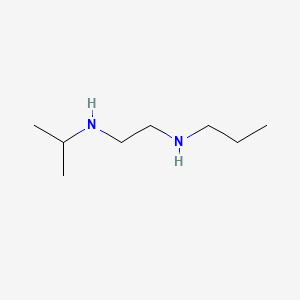
N-Propyl-N'-isopropylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-N’-isopropylethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of both propyl and isopropyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-N’-isopropylethylenediamine typically involves the reaction of ethylenediamine with propyl and isopropyl halides. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethylenediamine} + \text{Propyl Halide} + \text{Isopropyl Halide} \rightarrow \text{N-Propyl-N’-isopropylethylenediamine} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide by-products. The reaction temperature is maintained between 50-70°C to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of N-Propyl-N’-isopropylethylenediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Propyl-N’-isopropylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamines with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-Propyl-N’-isopropylethylenediamine is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It can also serve as a chelating agent for metal ions in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to form stable complexes with metals can be exploited in drug delivery systems.
Industry: In the industrial sector, N-Propyl-N’-isopropylethylenediamine is used in the synthesis of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mécanisme D'action
The mechanism of action of N-Propyl-N’-isopropylethylenediamine is largely dependent on its ability to interact with metal ions and other molecules. The compound can act as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal complexes formed.
Molecular Targets and Pathways:
Chelation: The nitrogen atoms of N-Propyl-N’-isopropylethylenediamine can coordinate with metal ions, forming stable chelates.
Pathways: The chelation process can affect various biochemical pathways, including enzyme activity and metal ion transport.
Comparaison Avec Des Composés Similaires
N-Propylethylenediamine: Similar structure but lacks the isopropyl group.
N-Isopropylethylenediamine: Similar structure but lacks the propyl group.
Ethylenediamine: The parent compound without any alkyl substitutions.
Uniqueness: N-Propyl-N’-isopropylethylenediamine is unique due to the presence of both propyl and isopropyl groups, which can influence its chemical reactivity and binding properties. This dual substitution can enhance its ability to form stable complexes with metal ions, making it more versatile in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
90532-97-1 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
N'-propan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-9-6-7-10-8(2)3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
SFMFETJWUJVYSS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



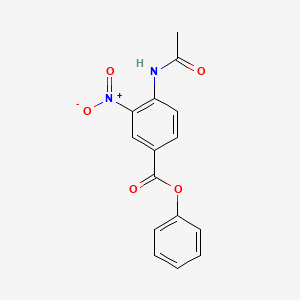

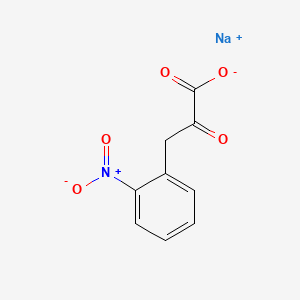

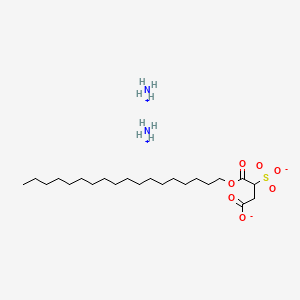
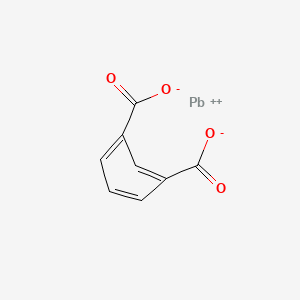
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
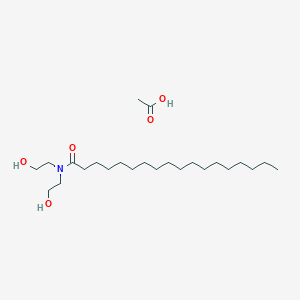

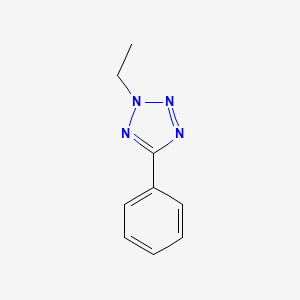
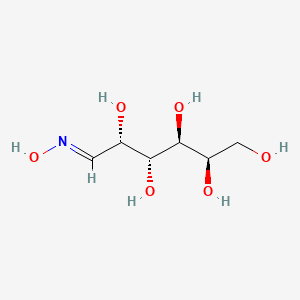
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
